molecular formula C12H12FNO2 B8494537 methyl 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetate

methyl 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetate

Cat. No.: B8494537
M. Wt: 221.23 g/mol
InChI Key: CFBDIKDOCFJHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetate is a useful research compound. Its molecular formula is C12H12FNO2 and its molecular weight is 221.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

methyl 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H12FNO2/c1-7-9(6-12(15)16-2)10-5-8(13)3-4-11(10)14-7/h3-5,14H,6H2,1-2H3

InChI Key

CFBDIKDOCFJHKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 39.3 mg (0.34 mmol) of 4-oxopentanoic acid,* 50 mg (0.31 mmol) of (4-fluorophenyl)hydrazine hydrochloride, 1 mL of methanol and 40 μL of concentrated sulfuric acid in a 2 mL microwave process vial was heated for 10 min at 120° C. under argon in a microwave synthesizer. The alcoholic solution was concentrated to about one-third of its original volume and then transferred to a phase separator syringe filled with cold water (2 mL). The organic compound was repeatedly extracted with dichloromethane (3×3 mL) and the combined organic phases were washed with brine (2 mL), dried over Na2SO4 and filtered. Removal of the organic solvent and treatment of the residue with a little hexane afford the title compound in 84% yield (39 mg) as viscous mass. C12H12FNO2, Mr=221.23; 1H NMR (400 MHz, DMSO-d6) d: 2.31 (s, 3H), 3.57 (s, 3H), 3.65 (s, 2H), 6.81 (td, J=2.4/9.2 Hz, 1H), 7.10 (dd, J=2.4/10.0 Hz, 1H), 7.21 (dd, J=4.4/8.8 Hz, 1H), 10.97 (s, 1H); 19F NMR (282 MHz, DMSO-d6) d: −123.78 (d, 5′-F); LCMS (ESI) tR: 2.18 min (95%, UV220, ELSD), m/z: 222.2 [M+1]+. [* instead of the acid one could also use the methyl ester with the same outcome]
Quantity
39.3 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
40 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Yield
84%

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